molecular formula C14H19BClNO4 B2987471 Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 2377611-97-5

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B2987471
CAS No.: 2377611-97-5
M. Wt: 311.57
InChI Key: MAWPCWDBKQRYPJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The compound’s structure includes a benzoate ester, an amino group, and a chloro substituent, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-amino-5-chlorobenzoic acid.

    Esterification: The carboxylic acid group of 2-amino-5-chlorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-amino-5-chlorobenzoate.

    Borylation: The esterified product is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This step introduces the boronic ester group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Electrophilic Substitution: The amino and chloro groups on the benzene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 are commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Bases like potassium carbonate or sodium hydroxide are used to facilitate the coupling reactions.

    Solvents: Organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reactants used. For instance, in Suzuki-Miyaura coupling, the product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a series of steps:

    Transmetalation: The boronic ester transfers its organic group to the palladium catalyst.

    Reductive Elimination: The palladium catalyst then facilitates the coupling of the organic group with an aryl or vinyl halide, forming a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-Amino-5-chlorobenzoic acid

Uniqueness

Methyl 2-amino-5-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both an amino group and a chloro substituent on the benzene ring, which allows for diverse chemical modifications and applications. Its boronic ester group also makes it highly versatile in cross-coupling reactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-amino-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClNO4/c1-13(2)14(3,4)21-15(20-13)9-7-11(17)8(6-10(9)16)12(18)19-5/h6-7H,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWPCWDBKQRYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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